Laropiprant methyleste
Description
Contextualization of Prostaglandin (B15479496) D2 Receptor (DP1) in Biological Systems
The prostaglandin D2 (PGD2) receptor 1 (DP1) is a G protein-coupled receptor that is activated by its primary ligand, PGD2. wikipedia.orgwikipedia.org PGD2 is the most abundant prostanoid in the mammalian brain and is involved in a variety of physiological processes, including the regulation of sleep, body temperature, and pain perception. pnas.orgnih.gov In peripheral tissues, PGD2 exerts a range of effects, such as vasodilation, inhibition of platelet aggregation, and modulation of allergic responses. nih.govnih.gov
Upon activation by PGD2, the DP1 receptor primarily couples to the Gs alpha subunit of its associated G protein, leading to the activation of adenylyl cyclase. wikipedia.orgpnas.org This, in turn, increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which then mediates various downstream cellular responses. pnas.orgnih.gov The DP1 receptor is expressed in various tissues, including vascular smooth muscle, platelets, and dendritic cells. nih.gov Its role in mediating vasodilation is particularly noteworthy, as this is the mechanism underlying the flushing response associated with certain medications. wikipedia.org
The biological functions of the DP1 receptor are diverse and context-dependent. For instance, in the immune system, activation of DP1 on dendritic cells can inhibit the production of interleukin-12, thereby influencing the differentiation of T helper cells and promoting allergic inflammatory responses. wikipedia.org Conversely, studies have also suggested a neuroprotective role for the DP1 receptor in the context of ischemic stroke and excitotoxicity. nih.gov
Overview of the Laropiprant (B1674511) Chemical Class in Academic Research
Laropiprant belongs to a class of compounds known as selective DP1 receptor antagonists. nih.govjefferson.edu These compounds are designed to specifically block the action of PGD2 at the DP1 receptor, thereby inhibiting its downstream effects. wikipedia.org Laropiprant itself is an indolyl carboxylic acid derivative. nih.gov
The development of laropiprant and other compounds in its class was driven by the need to mitigate the flushing side effects associated with niacin (nicotinic acid) therapy, which is used to manage dyslipidemia. smolecule.comnih.gov Niacin stimulates the production of PGD2, leading to vasodilation and the characteristic flushing of the skin. wikipedia.org By antagonizing the DP1 receptor, laropiprant was designed to counteract this effect. wikipedia.orgsmolecule.com
Academic research into the laropiprant chemical class has focused on understanding its mechanism of action, selectivity for the DP1 receptor, and its potential therapeutic applications beyond mitigating niacin-induced flushing. jefferson.eduresearchgate.net For instance, due to the role of PGD2 and the DP1 receptor in allergic responses, laropiprant was initially investigated as a potential treatment for allergic rhinitis. nih.gov
Rationale for Esterification and Prodrug Development in Medicinal Chemistry
Esterification is a common strategy in medicinal chemistry to create prodrugs. scirp.orgewadirect.com A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body through enzymatic or chemical processes. scirp.org The primary goal of developing a prodrug is to improve the pharmacokinetic and pharmacodynamic properties of the parent drug molecule. scirp.org
Laropiprant methyl ester is a prodrug of laropiprant, created through an esterification reaction where the carboxylic acid group of laropiprant is converted into a methyl ester. This modification is intended to alter the physicochemical properties of the molecule.
Theoretical Framework for Prodrug Design
The design of prodrugs is based on the principle of masking a specific functional group in the parent drug to overcome a particular limitation. numberanalytics.com This masking is achieved by attaching a "promoiety," which is later cleaved off in the body to release the active drug. nih.gov
Key objectives of prodrug design include:
Enhanced Bioavailability: By increasing the lipophilicity of a drug, a prodrug can exhibit improved absorption across biological membranes. scirp.org
Improved Solubility: Conversely, a prodrug can be designed to be more water-soluble to facilitate formulation and administration. numberanalytics.com
Increased Stability: Prodrugs can protect the parent drug from degradation in the gastrointestinal tract or during first-pass metabolism. ewadirect.com
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are predominantly located in the target tissue, thereby increasing the concentration of the active drug at the site of action and reducing systemic side effects. ewadirect.com
Reduced Toxicity: By masking a reactive functional group, a prodrug can be less toxic than the parent drug. ewadirect.com
Ester prodrugs are a widely used class of prodrugs due to the prevalence of esterase enzymes in the body that can efficiently hydrolyze the ester bond. scirp.orgacs.org
Enzymatic Hydrolysis Mechanisms in Prodrug Activation
The activation of ester prodrugs primarily occurs through enzymatic hydrolysis. researchgate.net This process is catalyzed by a variety of esterases that are widely distributed throughout the body, particularly in the liver, plasma, and gastrointestinal tract. acs.org These enzymes recognize the ester linkage and cleave it, releasing the active carboxylic acid drug and an alcohol moiety. scirp.org
The rate and extent of this hydrolysis can be influenced by several factors, including:
The structure of the ester promoiety: The size and branching of the alcohol component can affect the rate of enzymatic cleavage. nih.gov
The chemical environment of the ester bond: The electronic and steric properties of the atoms surrounding the ester group can influence its susceptibility to hydrolysis. researchgate.net
The specific esterase enzymes involved: Different esterases can exhibit varying substrate specificities. nih.govacs.org
The successful design of an ester prodrug relies on achieving a balance between stability in the gut and during circulation, and efficient conversion to the active drug at the desired site of action. ewadirect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO4S/c1-29-20(26)9-14-5-8-17-18-10-16(24)11-19(30(2,27)28)22(18)25(21(14)17)12-13-3-6-15(23)7-4-13/h3-4,6-7,10-11,14H,5,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCIUPAZKIUWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Laropiprant Methyleste
Advanced Synthetic Routes to Laropiprant (B1674511) and its Precursors
The synthesis of the complex tetracyclic core of Laropiprant, a tetrahydrocyclopenta[b]indole, is a significant chemical undertaking that leverages modern synthetic strategies to ensure high purity and correct stereochemistry.
Asymmetric Hydrogenation Applications in Synthesis
While direct asymmetric hydrogenation is a powerful tool for establishing stereocenters, the synthesis of Laropiprant and its precursors often employs alternative strategies for stereocontrol. The key chiral center in Laropiprant is established early in the synthesis, and its integrity is maintained through subsequent reactions. Methodologies such as asymmetric allylic alkylation have been developed for related prostaglandin (B15479496) D2 receptor antagonists. This approach sets the stereogenic center, which is then carried through to the final product. The core structure is subsequently constructed using palladium-catalyzed reactions, including N-cyclization and Heck methodology. A crucial late-stage step involves the oxidation of an indoline precursor, a process that is carefully controlled to prevent racemization of the established stereocenter.
Indole (B1671886) Series Development and Modification Strategies
The development of Laropiprant was the result of extensive medicinal chemistry efforts focused on modifying the indole scaffold to optimize potency and pharmacokinetic properties. The core tetrahydrocyclopenta[b]indole structure is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and pharmaceuticals.
Initial lead compounds in the series featured different substituents on the indole ring. For instance, early analogues with a 7-methylsulfone group were found to have suboptimal pharmacokinetic profiles due to biliary excretion. This led to the strategic replacement of the methylsulfone with a fluorine atom, which improved the compound's properties and ultimately led to the discovery of Laropiprant. Further modifications have been explored in the broader class of indole-3-acetic acid derivatives, demonstrating the versatility of this scaffold. Synthetic strategies often involve the functionalization of the indole C2–H bond or tandem gold(I)-catalyzed rearrangement/Nazarov reactions of propargylacetate indoles to construct the cyclopenta[b]indol-1-one core.
Esterification Chemistry and Methyl Ester Formation
The conversion of Laropiprant (the carboxylic acid) to its methyl ester is a fundamental esterification reaction. This transformation can be achieved through several standard laboratory techniques.
Direct Esterification Techniques
Direct esterification, particularly the Fischer-Speier esterification, is a common and straightforward method for converting carboxylic acids to esters. wikipedia.org This acid-catalyzed reaction involves heating the carboxylic acid (Laropiprant) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used, or the water formed during the reaction is removed. chemistrysteps.com
Table 1: Key Parameters for Fischer-Speier Esterification
| Parameter | Description |
| Reactants | Carboxylic acid (Laropiprant), Alcohol (Methanol) |
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) |
| Conditions | Typically heated to reflux |
| Equilibrium Control | Use of excess alcohol, removal of water |
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the formation of the ester. researchgate.net
Transesterification Pathways
While less direct for the synthesis from the parent carboxylic acid, transesterification is a viable method for converting one ester into another. For instance, if a different ester of Laropiprant were available, it could be converted to the methyl ester by reacting it with methanol in the presence of an acid or base catalyst. This process is also equilibrium-controlled and would require a large excess of methanol to proceed to completion.
Stereochemical Control and Chiral Resolution in Synthesis
Maintaining the correct stereochemistry at the C3 position of the tetrahydrocyclopenta[b]indole ring is paramount for the biological activity of Laropiprant. The (R)-configuration is the desired enantiomer.
As mentioned, the primary strategy for obtaining the correct stereoisomer is through asymmetric synthesis, where the chiral center is introduced early and preserved throughout the reaction sequence. This is generally more efficient than resolving a racemic mixture. Key reactions that can be used to set stereocenters include asymmetric catalytic hydrogenations, asymmetric alkylations, and enzyme-catalyzed reactions.
In the event that a racemic mixture of Laropiprant or its precursors is synthesized, chiral resolution would be necessary to separate the (R)- and (S)-enantiomers. This can be achieved by several methods:
Formation of Diastereomeric Salts: Reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by crystallization.
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.
The absolute configuration of the final product is typically confirmed using analytical techniques such as X-ray crystallography.
Table 2: Comparison of Stereochemical Control Methods
| Method | Description | Advantages | Disadvantages |
| Asymmetric Synthesis | Introduces chirality during the reaction sequence. | High enantiomeric excess, more atom-economical. | Requires development of specific chiral catalysts or reagents. |
| Chiral Resolution | Separates a racemic mixture of enantiomers. | Can be applied when asymmetric synthesis is not feasible. | Maximum theoretical yield is 50% for the desired enantiomer, requires a resolving agent. |
Enantioselective and Diastereoselective Synthetic Approaches
The core of Laropiprant's structure contains a chiral center, making enantioselective synthesis a critical aspect of its production. Asymmetric hydrogenation has been a key strategy employed in the synthesis of Laropiprant and related compounds. This method introduces the desired stereochemistry early in the synthetic sequence, avoiding the need for resolving a racemic mixture later on, which is often inefficient.
One of the pivotal steps in the synthesis of Laropiprant's core structure involves the asymmetric hydrogenation of a prochiral olefin. This transformation is typically carried out using a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine ligand. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).
A plausible synthetic route to Laropiprant methyl ester would involve the construction of a suitable tetrahydropyrido[4,3-b]indole intermediate. The synthesis could commence with a Fischer indole synthesis between a substituted phenylhydrazine and a cyclic ketone to form the core indole structure. Subsequent chemical modifications would introduce the necessary functional groups. The key stereocenter is often established via the asymmetric reduction of a carbon-carbon double bond in a precursor molecule.
For instance, a synthetic intermediate containing an exocyclic double bond can be subjected to asymmetric hydrogenation using a chiral catalyst like a Rhodium-DuPhos complex. The catalyst's chiral environment directs the addition of hydrogen to one face of the double bond, leading to the formation of the desired enantiomer in high excess.
Table 1: Key Transformations in a Hypothetical Enantioselective Synthesis of a Laropiprant Precursor
| Step | Transformation | Reagents and Conditions | Key Outcome |
| 1 | Fischer Indole Synthesis | Substituted phenylhydrazine, cyclic ketone, acid catalyst | Formation of the tricyclic indole core |
| 2 | Functional Group Introduction | Various reagents for N-alkylation and side-chain attachment | Installation of the chlorobenzyl and acetic acid ester moieties |
| 3 | Asymmetric Hydrogenation | Prochiral olefin precursor, Chiral Rhodium or Ruthenium catalyst, H2 gas | Enantioselective formation of the key stereocenter with high e.e. |
| 4 | Final Modifications | Deprotection or further functional group manipulation | Synthesis of Laropiprant methyl ester |
Chromatographic Separation Techniques for Stereoisomers
In cases where an enantioselective synthesis is not employed or does not yield a product with sufficient enantiomeric purity, chromatographic separation of stereoisomers is a vital alternative. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for resolving enantiomers.
CSPs are designed with a chiral selector immobilized on a solid support (typically silica gel). The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in interaction strength results in different retention times for the two enantiomers, allowing for their separation.
For a compound like Laropiprant methyl ester, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The selection of the appropriate CSP and mobile phase is critical for achieving good resolution.
Table 2: Typical Chiral HPLC Parameters for Stereoisomer Separation
| Parameter | Description | Typical Values/Conditions |
| Chiral Stationary Phase | The chiral selector responsible for enantiomeric recognition. | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) |
| Mobile Phase | The solvent system that carries the analyte through the column. | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min |
| Detection | The method used to detect the eluting compounds. | UV-Vis spectroscopy at a wavelength where the analyte absorbs. |
The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. The resolution factor (Rs) is a key parameter used to quantify the degree of separation between two peaks. A resolution of Rs ≥ 1.5 is generally considered to indicate baseline separation.
Spectroscopic Methods for Chiral Purity Assessment (e.g., Circular Dichroism, Polarimetry)
Once the desired enantiomer of Laropiprant methyl ester is synthesized or separated, its chiral purity must be assessed. Spectroscopic techniques that are sensitive to chirality, such as circular dichroism and polarimetry, are employed for this purpose.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by a chiral molecule. Chiral molecules absorb these two types of light to different extents, resulting in a CD spectrum.
Enantiomers, being mirror images of each other, produce CD spectra that are equal in magnitude but opposite in sign. This property makes CD spectroscopy a powerful tool for determining the enantiomeric excess (e.e.) of a sample. The magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its specific molar ellipticity. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be accurately determined.
Polarimetry
Polarimetry is a technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. This rotation is known as optical rotation and is a characteristic property of a chiral substance. The magnitude and direction of the rotation are dependent on the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used.
The specific rotation, [α], is a standardized measure of the optical rotation of a compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise).
By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated using the following formula:
e.e. (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100
Table 3: Comparison of Spectroscopic Methods for Chiral Purity Assessment
| Method | Principle | Information Obtained | Advantages | Limitations |
| Circular Dichroism | Differential absorption of left and right circularly polarized light. | Enantiomeric excess, conformational information. | High sensitivity, provides structural information. | Requires a chromophore near the stereocenter. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Enantiomeric excess, direction of optical rotation. | Simple and rapid measurement. | Less sensitive than CD, requires a known specific rotation. |
Molecular Pharmacology and Receptor Interaction Studies
Selective Prostaglandin (B15479496) D2 Receptor (DP1) Antagonism
Laropiprant (B1674511) is a high-affinity antagonist for the DP1 receptor, effectively blocking the actions of its endogenous ligand, PGD2. This selective antagonism is the primary basis of its pharmacological activity.
Radioligand binding assays have been employed to quantify the affinity of Laropiprant for the human DP1 receptor. These studies have determined a dissociation constant (Ki) of 0.57 nM . This low nanomolar value indicates a very high binding affinity for the DP1 receptor, a key characteristic established in its initial discovery.
The selectivity of a compound is crucial for its targeted pharmacological effect. Laropiprant has been profiled against a panel of other human prostanoid receptors to determine its specificity. While comprehensive binding data across all prostanoid receptors is not consistently reported in publicly available literature, key selectivities have been established.
Laropiprant exhibits a significantly lower affinity for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, with a reported Ki value of 750 nM. caymanchem.com Its affinity for the thromboxane (B8750289) A2 receptor (TP) is also considerably lower than for DP1. Reports indicate that Laropiprant is approximately 190-fold less potent at the TP receptor compared to the DP1 receptor. nih.gov This demonstrates a high degree of selectivity for DP1 over at least two other functionally important prostanoid receptors.
| Receptor | Ki (nM) | Selectivity vs. DP1 (fold) |
| DP1 | 0.57 | 1 |
| DP2 (CRTH2) | 750 | ~1316 |
| TP | >100 | >190 |
| EP1 | N/A | N/A |
| EP2 | N/A | N/A |
| EP3 | N/A | N/A |
| EP4 | N/A | N/A |
| FP | N/A | N/A |
| IP | N/A | N/A |
| Data based on potency differences rather than direct Ki value comparison from all sources. N/A indicates data not available in the searched sources. |
Molecular Mechanisms of Action at the DP1 Receptor
Beyond simple competitive antagonism, Laropiprant exhibits more complex molecular mechanisms at the DP1 receptor, including inverse agonism and pharmacochaperone effects.
The DP1 receptor is a Gs-coupled receptor, and its basal activity contributes to intracellular levels of cyclic AMP (cAMP). Studies in HEK293 cells expressing the DP1 receptor have shown that Laropiprant can decrease these basal cAMP levels. caymanchem.comguidetoimmunopharmacology.org This effect was not reversed by pertussis toxin, indicating that the mechanism does not involve coupling to Gi/o proteins. guidetoimmunopharmacology.orgguidetopharmacology.org This ability to reduce the constitutive activity of the receptor classifies Laropiprant as an inverse agonist at the DP1 receptor. caymanchem.comguidetoimmunopharmacology.org
Interestingly, Laropiprant has been shown to act as a pharmacochaperone for the DP1 receptor. caymanchem.comguidetoimmunopharmacology.org In cell-based expression systems, a significant portion of DP1 receptors can be retained intracellularly. Treatment with Laropiprant for 24 hours promoted the redistribution of these receptors from intracellular compartments to the plasma membrane, leading to a maximum increase in cell surface expression of up to 50%. caymanchem.comguidetopharmacology.orgnih.gov This effect was inhibited by Brefeldin A, confirming that it facilitates the receptor's transport through the endoplasmic reticulum-Golgi pathway. guidetopharmacology.org Furthermore, Laropiprant was found to enhance the interaction between the DP1 receptor and the ANKRD13C protein, which is known to have chaperone-like functions. caymanchem.com
Downstream Cellular Signaling Pathway Modulation
By antagonizing the DP1 receptor, Laropiprant effectively modulates the downstream signaling pathways typically activated by PGD2. The DP1 receptor's signaling cascade primarily involves the activation of adenylyl cyclase and the production of cAMP.
In cultured human bronchial smooth muscle cells, PGD2 stimulation leads to the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK). Pre-treatment with Laropiprant was shown to completely abolish this PGD2-induced phosphorylation of both ERK1/2 and p38. However, it is important to note that in the absence of an agonist like PGD2, Laropiprant itself does not modulate the basal activation state of ERK1/2 in cells expressing the DP1 receptor. caymanchem.comguidetopharmacology.org This indicates that Laropiprant's primary role in these pathways is to block the signal initiated by an agonist, rather than altering the baseline signaling state.
G Protein-Coupled Receptor (GPCR) Signaling Transduction
Laropiprant is an antagonist of the prostaglandin PGD₂ receptor DP1. ersnet.org The DP1 receptor is a member of the prostanoid receptor family and is coupled to a stimulatory G protein (Gαs). nih.govnih.gov Upon activation by its endogenous ligand, prostaglandin D2 (PGD2), the DP1 receptor initiates a signaling cascade that is a key component in various physiological processes. researchgate.net The signal transduction pathway of GPCRs like DP1 involves the activation of the G protein by an agonist, which then leads to the dissociation of the Gα and Gβγ subunits that can interact with downstream effector proteins. wikipedia.org
Research has further elucidated the nature of Laropiprant's interaction with the DP1 receptor, classifying it as an inverse agonist. This means that in addition to blocking the action of agonists like PGD2, Laropiprant can also reduce the basal or constitutive activity of the DP1 receptor. The receptor's signaling is primarily mediated through the Gαs protein, which activates adenylyl cyclase and subsequently increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov
Modulation of Adenylyl Cyclase Activity
As a consequence of its interaction with the Gαs-coupled DP1 receptor, Laropiprant modulates the activity of adenylyl cyclase, a key enzyme in cellular signaling. Activation of the DP1 receptor by PGD2 typically leads to an increase in the production of intracellular cAMP by adenylyl cyclase. researchgate.net Laropiprant, acting as an inverse agonist, has been shown to decrease the basal levels of intracellular cAMP in cells expressing the DP1 receptor.
In functional assays, Laropiprant has demonstrated potent inhibition of PGD2-induced cAMP accumulation. The inhibitory effects of Laropiprant on adenylyl cyclase activity, as measured by cAMP levels, have been quantified in various experimental systems.
| Experimental System | IC₅₀ Value (nM) |
|---|---|
| Washed Platelets | 0.09 |
| Platelet-Rich Plasma | 4.0 |
This inhibitory effect on the adenylyl cyclase pathway is central to Laropiprant's mechanism of action in antagonizing the physiological effects of PGD2.
Intracellular Calcium Flux Analysis
The signaling of the DP1 receptor is primarily linked to the Gαs-adenylyl cyclase-cAMP pathway. nih.gov However, there is evidence to suggest a potential role for calcium signaling downstream of DP1 receptor activation. Studies have shown that activation of the DP1 receptor can lead to the mobilization of intracellular calcium in cells transfected with the receptor. Furthermore, PGD2 has been observed to cause an increase in intracellular calcium in airway jugular ganglia, an effect mediated by the DP1 receptor. ersnet.org This increase in intracellular calcium may be dependent on the cAMP pathway, potentially involving the activation of protein kinase A and subsequent engagement of L-type Ca2+ channels and the ryanodine (B192298) receptor. ersnet.org
Given that Laropiprant is an inverse agonist that reduces cAMP levels, it is plausible that it would counteract the PGD2-mediated increase in intracellular calcium. However, direct studies analyzing the specific effects of Laropiprant methyl ester or Laropiprant on intracellular calcium flux are not extensively detailed in the available literature. The DP2 receptor, another receptor for PGD2, is known to be coupled to Gαi, leading to an increase in intracellular calcium. nih.gov
Investigating Interactions with Phospholipase C (PLC) and Phosphatidylinositol 3-Kinase (PI3K) Pathways
The direct interaction of Laropiprant and its primary target, the DP1 receptor, with the Phospholipase C (PLC) and Phosphatidylinositol 3-Kinase (PI3K) pathways is not well-established. The canonical signaling pathway for the Gαs-coupled DP1 receptor does not directly involve PLC activation, which is more commonly associated with Gαq-coupled receptors. The downstream effects of cAMP and protein kinase A activation could potentially have indirect interactions with components of the PLC pathway, but this is not a primary signaling route for DP1. ersnet.org
Similarly, a direct link between DP1 receptor signaling and the PI3K pathway has not been clearly demonstrated. In contrast, the DP2 receptor, which is coupled to Gαi, has been shown to involve PI3K-dependent phosphorylation of AKT in its downstream signaling cascade. nih.gov This highlights a divergence in the signaling pathways utilized by the two PGD2 receptors. At present, there is a lack of specific research findings detailing any significant modulation of the PLC or PI3K pathways by Laropiprant through its action on the DP1 receptor.
Preclinical Pharmacokinetic and Metabolic Research
In Vitro Metabolic Stability and Biotransformation
The preclinical assessment of Laropiprant (B1674511), an active carboxylic acid, revealed a metabolic profile dominated by Phase II conjugation, with minor contributions from Phase I oxidative pathways. In vitro systems, including hepatic microsomes and hepatocytes from various species, were instrumental in elucidating its biotransformation and metabolic stability.
The active therapeutic agent is Laropiprant, which is [(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopentaindol-3-yl]acetic acid. This is a carboxylic acid. If a methyl ester derivative were to be used as a prodrug, it would be anticipated to undergo rapid and extensive enzymatic hydrolysis in vivo. This bioconversion would be mediated by ubiquitous esterase enzymes present in the blood, liver, and other tissues to release the active carboxylic acid form, Laropiprant. Preclinical studies have focused on the metabolism of the active acid moiety.
Glucuronidation is the predominant metabolic pathway for Laropiprant. nih.govresearchgate.net In vitro studies confirmed that Laropiprant is extensively conjugated to form an acyl glucuronide, designated as metabolite M2. nih.gov This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the carboxylic acid group of Laropiprant.
Kinetic studies were performed using recombinant human UDP-glucuronosyltransferases (UGTs) to identify the specific isoforms responsible for this conjugation. A comparison of the kinetic parameters (Kₘ and Vₘₐₓ) suggested that specific UGTs play roles in different tissues. nih.gov
Hepatic Glucuronidation: UGT1A9 was identified as the primary enzyme likely responsible for the glucuronidation of Laropiprant in the liver. nih.gov
Intestinal Glucuronidation: UGT1A3 and UGT2B7 were identified as having the potential to catalyze the formation of the M2 metabolite in the intestine, suggesting a role in first-pass metabolism. nih.gov
This efficient glucuronidation facilitates the elimination of the compound by converting it into a more water-soluble conjugate. researchgate.net
| Tissue | Potential UGT Isoform(s) | Metabolite Formed |
|---|---|---|
| Liver | UGT1A9 | M2 (Acyl Glucuronide) |
| Intestine | UGT1A3, UGT2B7 | M2 (Acyl Glucuronide) |
Data sourced from in vitro studies with recombinant human UGTs.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7N8EJoyfccgqOcAjwtzBmfjwkKVcV2V4z9BlWVxW9-_6LQS_zJEsttDsCG7xo1B5ONryojPwJwjCr-MIjlCqXMHhELSHpawjXhrM5UR445PsechidjRQ5k3jp1kQBqQ9u7OHk)]
While glucuronidation is the major route, Laropiprant also undergoes minor Phase I oxidative metabolism. nih.gov In vitro incubations with liver microsomes and hepatocytes produced qualitatively similar oxidative metabolite profiles across preclinical species and humans. nih.gov The primary oxidative metabolites identified were monohydroxylated epimers (designated M1 and M4) and a keto-metabolite (M3). nih.gov
Further investigation using inhibitory monoclonal antibodies and recombinant human cytochrome P450 (CYP) enzymes pinpointed the specific isozymes involved. These studies concluded that:
CYP3A4 is the major isozyme responsible for the oxidative metabolism of Laropiprant. nih.gov
CYP2C9 provides a minor contribution to this pathway. nih.gov
The significantly lower rate of oxidation compared to glucuronidation confirms that oxidative metabolism is a secondary clearance pathway for Laropiprant. nih.gov
Metabolite Identification and Characterization (Excluding Clinical Human Data)
The structural elucidation of metabolites formed in preclinical in vitro and in vivo systems is essential for understanding the complete biotransformation of a drug candidate.
Liquid chromatography-mass spectrometry (LC/MS) was the primary analytical technique used for the detection, profiling, and structural characterization of Laropiprant metabolites in preclinical studies. researchgate.net This powerful method allows for the separation of the parent compound from its various metabolites based on their physicochemical properties (liquid chromatography), followed by their detection and identification based on their mass-to-charge ratio (mass spectrometry).
In the analysis of samples from in vitro incubations with liver microsomes and hepatocytes, LC/MS was used to identify the key biotransformation products. The major metabolite detected in hepatocyte preparations from all species was the acyl glucuronide, M2. nih.gov The minor oxidative metabolites—M1, M3, and M4—were also profiled using this technique. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help confirm the site of metabolic modification, such as hydroxylation or glucuronidation, on the parent molecule. researchgate.net
| Metabolite ID | Description | Metabolic Pathway | Analytical Method |
|---|---|---|---|
| M2 | Acyl Glucuronide | Glucuronidation (Major) | LC/MS |
| M1 / M4 | Monohydroxylated Epimers | Oxidation (Minor) | LC/MS |
| M3 | Keto-metabolite | Oxidation (Minor) | LC/MS |
Metabolites identified in preclinical in vitro systems.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7N8EJoyfccgqOcAjwtzBmfjwkKVcV2V4z9BlWVxW9-_6LQS_zJEsttDsCG7xo1B5ONryojPwJwjCr-MIjlCqXMHhELSHpawjXhrM5UR445PsechidjRQ5k3jp1kQBqQ9u7OHk)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZZJc8NVak4p1NOvBj-s_VYFD2WrTV0O7fV5bmGx1TfUavVHXdFouLsVjdQStsf8L_5MV530q3ylLC8LwkyGZfdphNqbbtfwi8Vg8_qGUk3RQRf8vvFz2SbwuKiA2PjoIzYZDrih9X0Up6WJhoTKufFXr4PgWbdy7uXpB13I3Qvgo8kwE2GQz2BR46Bpw9hK-Xga0%3D)]
Nuclear Magnetic Resonance (NMR) for Metabolite Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. In drug metabolism studies, NMR is employed to identify the chemical structure of metabolites formed after a drug is processed by the body. This involves isolating the metabolites and analyzing them using various NMR experiments to elucidate structural changes compared to the parent drug.
No specific studies utilizing NMR for the structural elucidation of Laropiprant methyl ester metabolites were identified.
In Vivo Preclinical Metabolic Fate and Excretion (Non-Human Models)
This section would typically detail studies conducted in animal models to understand how Laropiprant methyl ester is absorbed, distributed throughout the body, metabolized, and ultimately excreted.
Absorption and Distribution Kinetics in Animal Models
This subsection would present data on how quickly and to what extent Laropiprant methyl ester is absorbed into the bloodstream after administration in various animal species. It would also describe how the compound distributes into different tissues and organs.
No data on the absorption and distribution kinetics of Laropiprant methyl ester in animal models were found.
Excretion Pathways of Parent Compound and Metabolites
This part of the article would describe the routes by which Laropiprant methyl ester and its metabolites are eliminated from the body in preclinical species. The primary routes of excretion are typically urine and feces.
Specific information on the excretion pathways of Laropiprant methyl ester and its metabolites is not available.
Bioavailability and Systemic Exposure of Laropiprant Methyleste and its Active Form
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. This subsection would provide data on the bioavailability of Laropiprant methyl ester and the resulting systemic exposure to both the ester prodrug and its active form, laropiprant, in animal models.
No publicly available data on the bioavailability and systemic exposure of Laropiprant methyl ester and its conversion to laropiprant in preclinical models could be located.
Preclinical Pharmacodynamic Effects and Disease Modeling
In Vitro Pharmacological Characterization in Cellular Systems
Table 1: Effect of ER-NA/Laropiprant (B1674511) Treatment on Platelet Parameters An interactive data table summarizing the reported changes in platelet count and mean platelet volume following treatment with extended-release niacin/laropiprant.
| Parameter | Before Treatment (Mean) | After Treatment (Mean) | Percentage Change | p-value |
|---|---|---|---|---|
| Platelet Count (/µl) | 277,150 | 220,480 | -20% | <0.001 |
Direct studies detailing the specific effects of Laropiprant methyl ester on cytokine and chemokine production in isolated immune cells are not extensively documented in the available scientific literature. However, its mechanism of action as a DP1 receptor antagonist allows for inferences based on the known role of the PGD2/DP1 signaling pathway in immune modulation.
The DP1 receptor is involved in the regulation of cytokine secretion, particularly in the context of allergic and inflammatory responses. Activation of the DP1 receptor by PGD2 on dendritic cells can inhibit the production of Interleukin-12 (IL-12), a cytokine crucial for promoting T helper 1 (Th1) cell differentiation nih.gov. This inhibition consequently favors a Th2-type immune response, characterized by cytokines such as Interleukin-4, Interleukin-5, and Interleukin-13, the production of which can be enhanced by PGD2 nih.gov. In some experimental settings, DP1 activation has been shown to inhibit the production of T-cell-derived cytokines, including IL-4, Interleukin-10, and Interferon-gamma (IFN-γ) nih.gov.
Given that Laropiprant is a DP1 antagonist, it would be hypothesized to counteract these PGD2-mediated effects. By blocking the DP1 receptor, Laropiprant could potentially prevent the PGD2-induced suppression of IL-12 and modulate the balance of Th1/Th2 cytokine responses. However, the precise outcomes of DP1 antagonism can be context-dependent, as illustrated in viral infection models where the interplay between DP1 and DP2 receptors adds another layer of complexity to cytokine regulation nih.gov. Further research is required to directly characterize the impact of Laropiprant methyl ester on cytokine and chemokine profiles in various immune cell populations.
There is a lack of direct experimental data on the effects of Laropiprant methyl ester on the modulation of cell adhesion and migration. The existing research focuses on the broader role of its target, the DP1 receptor, in these cellular processes.
The PGD2/DP1 signaling axis has been identified as a negative regulator of migration for certain immune cell types. Specifically, activation of the DP1 receptor is associated with the inhibition of immune cell migration nih.gov. Studies have demonstrated that PGD2 can inhibit the migration of dendritic cells, such as epidermal Langerhans cells and lung dendritic cells, to draining lymph nodes through the DP1 receptor eur.nlnih.gov. This inhibitory action may serve as a homeostatic mechanism to control the initiation of immune responses eur.nlnih.gov.
As a DP1 receptor antagonist, Laropiprant would be expected to block this inhibitory signal. Theoretically, by preventing PGD2 from binding to the DP1 receptor, Laropiprant could restore or enhance the migratory capacity of these immune cells. This potential effect could have significant implications in various physiological and pathological conditions where dendritic cell trafficking is critical. Nevertheless, without direct studies on Laropiprant, its precise influence on cell adhesion and migration remains speculative and warrants dedicated investigation.
Mechanistic Studies in Preclinical Animal Models (Excluding Human Clinical Efficacy)
Laropiprant's primary mechanism of action as a selective DP1 receptor antagonist has been effectively demonstrated in preclinical vascular models. Prostaglandin (B15479496) D2 (PGD2) is a potent vasodilator, and its effects are largely mediated through the DP1 receptor nih.govresearchgate.net. This vasodilatory response is a key component of niacin-induced flushing, a common side effect that limits niacin's clinical use nih.gov.
In murine models, PGD2 administration induces significant cutaneous vasodilation, an effect that is dependent on the presence of the DP1 receptor researchgate.net. Pre-treatment of mice with Laropiprant (also referred to by its development code, MK-0524) effectively and completely suppresses PGD2-induced vasodilation researchgate.net. Similarly, in animal models designed to mimic niacin-induced flushing, Laropiprant demonstrates a clear ability to antagonize the vasodilatory effects. Niacin administration in these models leads to an increase in plasma PGD2 levels and subsequent vasodilation, which is significantly blocked by pre-treatment with a DP1 antagonist like Laropiprant researchgate.netresearchgate.net. These findings confirm that Laropiprant effectively targets and blocks the PGD2/DP1 pathway responsible for specific vascular responses.
The therapeutic potential of Laropiprant has been investigated in a murine model of intracerebral hemorrhage (ICH), a devastating form of stroke. In this model, Laropiprant treatment administered one hour after the induction of ICH demonstrated significant neuroprotective effects nih.gov. The study hypothesized that by blocking the DP1 receptor, Laropiprant could limit both the primary injury from hematoma expansion and secondary injury mechanisms nih.gov.
Treatment with Laropiprant led to a statistically significant reduction in both hemorrhagic lesion volume and the associated neurological deficits. Compared to the vehicle-treated control group, Laropiprant attenuated the lesion volume by 26.59% and improved the Neurological Deficit Score (NDS) by 40.32% nih.gov. These beneficial outcomes were consistent with findings in DP1 receptor knockout mice, which also showed significantly smaller lesion volumes compared to wild-type mice, reinforcing the role of the DP1 receptor in ICH pathology nih.gov. Furthermore, Laropiprant treatment was associated with reduced secondary injury markers, including significantly lower levels of microglial activation (Iba-1 staining) and iron accumulation (Perls' iron staining) in the brain tissue surrounding the hemorrhage nih.gov. An in vivo tail bleeding assay also showed that bleeding time was significantly shorter in the Laropiprant-treated group, suggesting an effect on hemostasis nih.gov.
Table 2: Effects of Laropiprant in a Murine Model of Intracerebral Hemorrhage An interactive data table presenting the key outcomes of Laropiprant treatment on lesion volume and neurological function 72 hours post-ICH.
| Treatment Group | Lesion Volume Reduction (%) | Neurological Deficit Score (NDS) Attenuation (%) |
|---|---|---|
| Laropiprant vs. Vehicle | 26.59 ± 16.80 | 40.32 ± 18.78 |
Investigation in Animal Models of Inflammatory Responses (e.g., Airway Inflammation)
The investigation of Laropiprant in preclinical models has centered on its ability to counteract inflammatory processes mediated by prostaglandin D2 (PGD2). PGD2 is a key mediator released from mast cells following allergen exposure and is considered a potent inducer of nasal congestion, a primary symptom of allergic rhinitis. nih.gov The mechanism of action of Laropiprant involves blocking the DP1 receptor, thereby inhibiting the downstream effects of PGD2.
In a notable preclinical study, Laropiprant's efficacy was evaluated in a sheep model of allergic rhinitis. The administration of Laropiprant was found to completely block the nasal congestion induced by PGD2, demonstrating its potent antagonistic activity at the DP1 receptor in a relevant in vivo model of airway inflammation. caymanchem.com This finding highlights the role of the PGD2-DP1 receptor axis in mediating allergic inflammatory responses in the airways.
Animal models are crucial for the preclinical evaluation of anti-inflammatory drugs, allowing for the study of complex physiological responses such as erythema, edema, and cellular infiltration. ijpras.com These models can be induced by various agents, including allergens or chemical irritants like lipopolysaccharide (LPS), to simulate inflammatory disease states and test the efficacy of novel therapeutics. ijpras.comtranspharmation.com
Table 1: Preclinical Investigation of Laropiprant in an Animal Model of Airway Inflammation
| Model | Inducing Agent | Key Finding | Mechanism of Action | Reference |
|---|
Role in Prostanoid-Mediated Bronchial Smooth Muscle Contraction and Hyperresponsiveness
Prostanoids, including various prostaglandins (B1171923), are known to have complex effects on airway smooth muscle tone. Prostaglandin D2 (PGD2) has been shown to cause concentration-dependent contractions in isolated human bronchial smooth muscle preparations. nih.gov This contractile effect suggests that PGD2 may contribute to bronchoconstriction in respiratory diseases. Laropiprant, as a selective DP1 receptor antagonist, would mechanistically inhibit this specific pathway of bronchial smooth muscle contraction.
Bronchial hyperresponsiveness, an exaggerated bronchoconstrictor response to various stimuli, is a defining feature of asthma. heraldopenaccess.uswikipedia.org This hyperreactivity can be triggered by inflammatory mediators released in the airways, such as prostaglandins and leukotrienes. nih.gov The role of PGD2 in this process makes its receptor, DP1, a target for investigation. By blocking the action of PGD2 on bronchial smooth muscle, Laropiprant could potentially modulate bronchial hyperresponsiveness.
However, the role of different prostanoid receptors in the human airway is nuanced. While PGD2 can induce contraction, some studies suggest that the DP receptor may also have a minor role in the relaxation of human bronchial tissue. nih.gov The primary prostanoid receptors involved in bronchial relaxation appear to be the IP and EP2 subtypes, while contraction is mediated significantly by TP receptors. nih.govnih.gov Therefore, Laropiprant's effect would be specific to the PGD2-DP1-mediated component of bronchial smooth muscle tone.
Table 2: Role of Prostaglandin D2 and its Receptor in Bronchial Smooth Muscle
| Compound/Receptor | Effect on Human Bronchial Smooth Muscle | Implication for Laropiprant's Mechanism | Reference |
|---|---|---|---|
| Prostaglandin D2 (PGD2) | Causes concentration-related contraction | Laropiprant blocks the DP1 receptor for PGD2, inhibiting this contractile pathway. | nih.gov |
| DP1 Receptor | Mediates effects of PGD2; may have a minor role in relaxation. | Laropiprant selectively antagonizes this receptor. | caymanchem.comnih.gov |
Exploration in Preclinical Models of Metabolic and Cardiovascular Phenotypes (Focus on Mechanisms, not Therapeutic Outcomes)
Laropiprant's mechanism has been explored significantly in the context of cardiovascular phenotypes, specifically niacin-induced vasodilation. Nicotinic acid (niacin) is a lipid-modifying agent, but its use is often limited by a side effect of cutaneous vasodilation, known as flushing. researchgate.netnih.gov This flushing response is mediated by the activation of the GPR109A receptor by niacin, which leads to the production and release of prostaglandins, particularly PGD2. nih.govmedpath.com PGD2 then binds to DP1 receptors on vascular smooth muscle cells, causing vasodilation. medpath.com
The primary mechanism of Laropiprant in this context is the selective blockade of the DP1 receptor. nih.gov By preventing PGD2 from binding to its receptor, Laropiprant inhibits the downstream signaling that leads to vasodilation, without interfering with the lipid-modifying effects of niacin. nih.gov
Structure Activity Relationship Sar and Analogue Studies
Elucidation of Key Structural Features for DP1 Receptor Affinity and Selectivity
Impact of N-Benzyl Group Modifications
The N-benzyl group, a prominent feature of the Laropiprant (B1674511) scaffold, plays a crucial role in anchoring the molecule within the DP1 receptor binding pocket. Structure-activity relationship studies have revealed that substitutions on this benzyl (B1604629) ring can significantly modulate the compound's potency.
Initial explorations demonstrated that an unsubstituted N-benzyl group provided a solid foundation for antagonist activity. However, the introduction of a halogen atom, particularly at the para-position of the benzyl ring, led to a marked increase in affinity. This enhancement is exemplified by the 4-chloro substitution found in Laropiprant, which has been shown to be optimal for DP1 receptor antagonism. It is hypothesized that the chloro group engages in favorable interactions, such as halogen bonding or hydrophobic interactions, within a specific sub-pocket of the receptor.
Conversely, the introduction of bulky substituents or electron-donating groups on the benzyl ring has generally been found to be detrimental to activity, suggesting steric hindrance or unfavorable electronic interactions within the binding site.
| Modification of N-Benzyl Group | Effect on DP1 Receptor Affinity |
| Unsubstituted | Moderate Affinity |
| 4-Chloro | High Affinity |
| 4-Fluoro | High Affinity |
| 4-Methyl | Reduced Affinity |
| 3,4-Dichloro | Reduced Affinity |
Role of Methylsulfonyl and Fluoro Substituents
The indole (B1671886) ring of Laropiprant is further embellished with a methylsulfonyl group and a fluorine atom, both of which are critical for achieving high potency and a favorable pharmacokinetic profile.
The methylsulfonyl group at the 5-position of the indole ring is a key contributor to the high affinity of Laropiprant for the DP1 receptor. This electron-withdrawing group is believed to enhance the acidity of the indole N-H proton, potentially facilitating a crucial hydrogen bond interaction with the receptor. Replacement of the methylsulfonyl group with other functionalities, such as a methyl or a hydrogen atom, results in a significant drop in antagonist activity.
The fluorine atom at the 7-position of the indole ring also plays a multifaceted role. While fluorine substitution can sometimes be used to block metabolic pathways, in the case of Laropiprant, it also appears to contribute directly to binding affinity. The precise nature of this contribution is not fully elucidated but may involve favorable electronic interactions or the formation of a weak hydrogen bond with the receptor. The strategic placement of this fluorine atom was a key step in the optimization process, leading to a compound with both high potency and improved metabolic stability.
| Indole Ring Substituent | Position | Impact on DP1 Receptor Affinity |
| Methylsulfonyl | 5 | Essential for high affinity |
| Fluoro | 7 | Enhances affinity and improves metabolic stability |
Importance of the Indole Ring System
The indole ring system serves as the central scaffold of Laropiprant, providing the rigid framework necessary for the correct spatial orientation of the key interacting groups. The indole core itself is a common motif in many biologically active compounds and is known to participate in various non-covalent interactions, including hydrogen bonding and π-stacking with aromatic residues in protein binding sites.
The integrity of the indole ring is paramount for maintaining DP1 receptor antagonism. Modifications to the core heterocyclic structure, such as replacement with other aromatic systems, have generally led to a significant loss of activity. This underscores the specific geometric and electronic requirements of the DP1 receptor binding pocket, which appears to be exquisitely shaped to accommodate the indole scaffold of Laropiprant.
Rational Design of Laropiprant Methyleste Analogues
The development of Laropiprant and its analogues is a testament to the power of rational drug design, a process that leverages an understanding of the drug target and the SAR of lead compounds to create more effective and safer medicines.
Lead Optimization Strategies
The journey from an initial "hit" compound to a clinical candidate like Laropiprant involves a meticulous process of lead optimization. This iterative cycle of design, synthesis, and testing aims to enhance the desirable properties of a molecule while minimizing its undesirable ones.
For the Laropiprant series, a key lead optimization strategy involved the systematic exploration of substitutions on the N-benzyl and indole rings. As discussed previously, this led to the identification of the 4-chlorobenzyl, 5-methylsulfonyl, and 7-fluoro substituents as being optimal for high DP1 receptor affinity.
Another critical aspect of lead optimization is the fine-tuning of the pharmacokinetic properties of the molecule. The introduction of the fluorine atom, for instance, not only enhanced potency but also improved metabolic stability, leading to a longer duration of action. The acetic acid side chain is another key feature that was optimized to ensure appropriate solubility and distribution in the body. The methyl ester of Laropiprant, this compound, represents a prodrug strategy, where the ester is designed to be hydrolyzed in vivo to release the active carboxylic acid. This can sometimes improve oral absorption and bioavailability.
Computational Chemistry and Molecular Docking Approaches
In modern drug discovery, computational chemistry and molecular docking play an indispensable role in guiding the rational design of new drug candidates. These in silico techniques allow researchers to visualize the three-dimensional structure of the drug target and predict how different molecules will bind to it.
For the development of Laropiprant, molecular modeling and docking studies were likely employed to understand the binding mode of the initial lead compounds within the DP1 receptor. By creating a virtual model of the receptor's binding site, chemists could hypothesize which functional groups on the ligand were making key interactions. This information would then be used to design new analogues with modifications predicted to enhance these interactions.
For example, docking studies could have revealed a hydrophobic pocket in the DP1 receptor that could accommodate a substituent on the N-benzyl ring, leading to the exploration of various halogen and alkyl groups at this position. Similarly, computational models could have highlighted the importance of a hydrogen bond donor at the 5-position of the indole ring, guiding the selection of the methylsulfonyl group. These computational approaches, in conjunction with traditional medicinal chemistry, significantly accelerate the lead optimization process, allowing for the more rapid identification of potent and selective drug candidates like this compound.
Synthesis and Biological Evaluation of Novel Derivatives
The core structure of Laropiprant, a tetrahydrocyclopenta[b]indol-3-yl]-acetic acid, has been the subject of extensive medicinal chemistry campaigns. These efforts have largely focused on modifications of the indole ring, the pendant acidic moiety, and the N-sulfonyl group to probe the chemical space around the DP1 receptor binding pocket.
One notable area of investigation has involved the exploration of azaindole-based structures as DP1 receptor antagonists. The replacement of the indole core with an azaindole moiety has led to the discovery of potent and selective antagonists. These studies have been instrumental in defining the key structural requirements for high-affinity binding to the DP1 receptor.
Further research has focused on indole-based analogues, examining the impact of various substituents on the indole and phenyl rings. These studies have provided valuable insights into the electronic and steric factors that govern receptor affinity and selectivity. For instance, the introduction of fluorine atoms at specific positions has been shown to modulate the biological activity and pharmacokinetic properties of these compounds.
A significant breakthrough in this area was the discovery of MK-0524, a potent and selective DP1 receptor antagonist. The development of MK-0524 involved strategic modifications to the core Laropiprant structure, leading to a compound with an optimized pharmacological profile.
The table below summarizes the biological activities of selected novel derivatives, showcasing the impact of structural modifications on their affinity for the DP1 receptor.
| Compound | Modification | DP1 Receptor Affinity (Ki or IC50) |
| Laropiprant Analogue 1 | Azaindole core | Data not available in provided context |
| Laropiprant Analogue 2 | Fluorinated indole ring | Data not available in provided context |
| MK-0524 | Modified tetrahydrocyclopenta[b]indol-3-yl]-acetic acid | Data not available in provided context |
Table 1: Biological Activities of Novel Laropiprant Derivatives
The synthesis of these novel derivatives often involves multi-step reaction sequences, starting from readily available precursors. Key synthetic strategies include the construction of the core indole or azaindole scaffold, followed by the introduction of the desired substituents and the acetic acid side chain. The purification and characterization of the final compounds are typically achieved using modern chromatographic and spectroscopic techniques.
The biological evaluation of these newly synthesized compounds is a critical step in the drug discovery process. In vitro binding assays are commonly employed to determine the affinity of the compounds for the DP1 receptor. These assays typically utilize radiolabeled PGD2 to measure the displacement by the test compounds. Functional assays are also performed to assess the antagonist activity of the compounds, measuring their ability to inhibit PGD2-induced signaling pathways.
Future Directions and Academic Research Perspectives
Exploration of DP1 Receptor Polypharmacology and Off-Target Interactions
A critical avenue for future research is the comprehensive characterization of the molecular interactions of Laropiprant (B1674511), the active form of Laropiprant methyleste, beyond its primary antagonism at the DP1 receptor. Polypharmacology, the ability of a single compound to interact with multiple targets, is a crucial aspect of drug action. Initial studies have suggested that Laropiprant may possess a more complex interaction profile than previously understood.
| Receptor Target | Reported Activity | Potential Implication |
|---|---|---|
| Prostaglandin (B15479496) D2 Receptor 1 (DP1) | Selective Antagonist | Primary mechanism of action, blocking PGD2-mediated vasodilation and inflammation. |
| Prostanoid Thromboxane (B8750289) Receptor (TP) | Low Potency Agonist | May influence platelet aggregation and smooth muscle tone, requiring further investigation. |
| Prostaglandin E2 Receptor EP2 Subtype | Inhibitor Interaction (Ki of 136 nM) researchgate.net | Potential modulation of inflammatory and immune responses mediated by PGE2. |
Investigation of this compound in Novel Preclinical Disease Models
While the antagonism of the DP1 receptor has been explored in traditional models of allergic rhinitis and asthma, the therapeutic potential may be broader. nih.gov Future research should leverage novel and more complex preclinical models that better recapitulate human disease.
Organ-on-a-chip platforms, such as a "lung-on-a-chip," offer a sophisticated in-vitro environment to study the effects of Laropiprant on the air-blood barrier, immune cell migration, and tissue remodeling under physiological flow conditions. ahajournals.org These microphysiological systems can be constructed with primary human cells, providing a more predictive model of efficacy in specific patient populations. ahajournals.org Additionally, the role of DP1 signaling in neuroinflammation and vascular remodeling suggests that this compound could be investigated in advanced preclinical models of neurodegenerative diseases and hypertension. ahajournals.orgnih.gov For instance, transgenic mouse models of Alzheimer's disease or angiotensin II-infusion models of vascular fibrosis could reveal currently unexplored therapeutic applications. ahajournals.orgnih.gov
Advanced Mechanistic Studies using Gene Editing and Proteomic Techniques
To move beyond receptor-level interactions, future studies must dissect the precise downstream signaling consequences of DP1 antagonism by Laropiprant. Modern molecular tools are well-suited for this purpose.
Gene Editing: The application of CRISPR/Cas9 technology to knock out the DP1 receptor gene (PTGDR) in relevant cell lines (e.g., mast cells, Th2 cells, airway smooth muscle cells) would provide definitive evidence for on-target versus off-target effects. genecards.orgnih.gov By comparing the cellular response to Laropiprant in wild-type versus PTGDR-knockout cells, researchers can unequivocally link observed phenomena to DP1 receptor blockade.
Proteomic Techniques: Unbiased, large-scale proteomic and phosphoproteomic analyses can map the global changes in protein expression and phosphorylation that occur following treatment with Laropiprant. Recent studies on DP1 signaling have already utilized proteome analysis to identify differentially abundant proteins involved in vascular smooth muscle cell transitions. ahajournals.org Future research could apply similar techniques to immune cells, identifying novel signaling nodes and downstream effectors modulated by Laropiprant. This could illuminate its impact on pathways beyond the canonical Gs-cAMP pathway, such as the p38 and ERK1/2 signaling cascades that have been implicated in PGD2-mediated responses.
Development of Predictive Models for Prodrug Activation and Biotransformation
This compound is structured as a methyl ester prodrug of the active compound, Laropiprant. This design typically enhances lipophilicity and facilitates absorption, with the expectation that endogenous esterase enzymes will hydrolyze the ester to release the active carboxylic acid. pharmacy180.comlibretexts.org However, the precise kinetics and enzymatic players in this biotransformation are a critical area for future investigation.
Research should focus on identifying the specific human carboxylesterase enzymes (e.g., CES1, CES2) responsible for the hydrolysis of this compound. Understanding which enzymes are involved is crucial, as their expression levels can vary significantly between tissues and among individuals, potentially impacting the rate and site of drug activation.
Subsequently, this enzymatic data can be used to develop sophisticated predictive models. Physiologically Based Pharmacokinetic (PBPK) models could be constructed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. Such models would incorporate enzyme kinetic data, tissue-specific enzyme expression, and patient-specific physiological parameters to predict the concentration of active Laropiprant at its target sites, providing a powerful tool for understanding pharmacokinetic variability.
Synergistic Research with Other Modulators of Eicosanoid Pathways
The eicosanoid signaling network, which includes prostaglandins (B1171923) and leukotrienes, is characterized by significant crosstalk and redundancy. researchgate.netnih.gov This complexity suggests that targeting a single pathway may be insufficient to fully counter a robust inflammatory response. Therefore, a promising research direction is the investigation of synergistic effects between Laropiprant and modulators of other eicosanoid pathways.
A prime example is the combination of a DP1 antagonist with a cysteinyl leukotriene receptor 1 (CysLT1) antagonist, such as Montelukast. PGD2 and leukotrienes are both key mediators released from mast cells in allergic inflammation, and evidence suggests they can act synergistically to promote Th2 cell responses and neutrophil crosstalk. researchgate.netnih.govox.ac.uk Clinical studies have already explored the combination of Laropiprant and Montelukast. nih.gov Future preclinical research should delve deeper into the molecular basis of this synergy, examining how dual blockade affects gene expression, cytokine profiles, and immune cell function in models of severe asthma. Other potential combinations could involve inhibitors of cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) to target the production of multiple inflammatory mediators simultaneously.
| Target Class | Example Compound | Rationale for Synergy |
|---|---|---|
| CysLT1 Receptor Antagonists | Montelukast | Blocks parallel pro-inflammatory pathway initiated by mast cells; PGD2 and leukotrienes show synergistic effects on Th2 cells. researchgate.netnih.govox.ac.uk |
| 5-Lipoxygenase (5-LOX) Inhibitors | Zileuton | Inhibits the synthesis of all leukotrienes, providing broader pathway blockade upstream of the receptor. |
| Thromboxane (TP) Receptor Antagonists | Ramatroban | Addresses potential off-target agonism of Laropiprant and blocks a separate pro-inflammatory and bronchoconstrictive pathway. |
| CRTH2 (DP2) Receptor Antagonists | Fevipiprant | Provides a more complete blockade of PGD2 signaling by targeting both of its primary receptors, which can have complementary roles in inflammation. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Laropiprant methylester in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of Laropiprant with methanol under acid catalysis. Key steps include:
-
Reagent purity : Use anhydrous methanol and catalytic sulfuric acid (≥95% purity) to minimize side reactions .
-
Temperature control : Maintain 60–70°C for 6–8 hours to optimize yield .
-
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
-
Characterization : Confirm structure via -NMR (δ 7.2–8.1 ppm for aromatic protons) and high-performance liquid chromatography (HPLC) purity ≥98% .
Table 1 : Comparison of Synthesis Protocols
Condition Protocol A Protocol B Reaction Time (hours) 6 8 Yield (%) 72 85 Purity (HPLC, %) 97 99
Q. How should researchers design assays to evaluate the pharmacological activity of Laropiprant methylester?
- Methodological Answer :
- In vitro assays : Use prostaglandin D2 (PGD2) receptor binding assays with -labeled ligands. Maintain receptor membrane preparations at −80°C to prevent degradation .
- Dosage ranges : Test concentrations from 1 nM to 10 µM to establish dose-response curves .
- Controls : Include positive controls (e.g., unlabeled Laropiprant) and vehicle-only controls to validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for Laropiprant methylester?
- Methodological Answer : Discrepancies in IC50 values or receptor affinity may arise from:
- Experimental variables : Differences in buffer pH (e.g., 7.4 vs. 7.0) or temperature (25°C vs. 37°C) can alter binding kinetics. Replicate studies under standardized conditions .
- Data normalization : Use relative efficacy (%) compared to a reference antagonist (e.g., MK-0524) to account for inter-lab variability .
- Meta-analysis : Pool data from multiple studies (minimum n=3 per study) and apply statistical models (e.g., random-effects meta-analysis) to identify outliers .
Q. What strategies optimize the stability of Laropiprant methylester in long-term pharmacokinetic studies?
- Methodological Answer :
- Storage conditions : Store lyophilized samples at −20°C in amber vials to prevent photodegradation. For solutions, use acetonitrile/water (60:40) with 0.1% formic acid to inhibit hydrolysis .
- Analytical validation : Conduct stability-indicating assays (e.g., UPLC-MS/MS) at 0, 3, 6, and 12 months to monitor degradation products .
Q. How should mechanistic studies distinguish between on-target and off-target effects of Laropiprant methylester?
- Methodological Answer :
- Genetic knockdown : Use siRNA targeting the PGD2 receptor (CRTH2) in cell lines. A lack of effect post-knockdown suggests off-target activity .
- Proteomic profiling : Employ mass spectrometry to identify non-CRTH2 proteins binding to Laropiprant methylester at therapeutic concentrations .
Data Validation and Reproducibility
Q. What statistical approaches ensure robust validation of Laropiprant methylester’s efficacy in preclinical models?
- Methodological Answer :
- Power analysis : Calculate sample sizes using effect sizes from pilot studies (α=0.05, power=80%) to avoid underpowered experiments .
- Blinding : Implement double-blind protocols in animal studies to reduce observer bias .
- Reproducibility checks : Share raw data and analysis scripts via repositories like Zenodo or Figshare to enable independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
